PF-06821497

Description

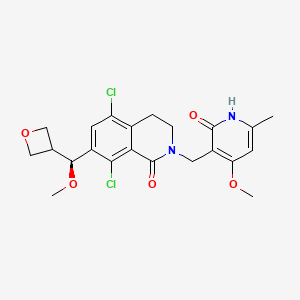

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCVUHMIWHRLDF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)[C@H](C4COC4)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pf 06821497: Discovery and Molecular Characteristics As an Ezh2 Inhibitor

Origin and Development as a Small Molecule EZH2 Inhibitor

PF-06821497 emerged from a dedicated drug discovery program aimed at identifying potent and selective inhibitors of EZH2. The rationale for its development is rooted in the understanding that EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting cancer cell proliferation and survival.

The development of this compound was a multi-step process that began with a lead compound identified through initial screening efforts. This lead compound, while showing activity against EZH2, possessed suboptimal pharmacological properties, including issues with metabolic stability and aqueous solubility. The subsequent development focused on optimizing this lead scaffold to enhance its drug-like characteristics, ultimately leading to the identification of this compound as a clinical candidate.

Ligand and Property-Based Design Strategies

The optimization of the initial lead compound into this compound was guided by a combination of ligand-based and property-based design strategies. This dual approach aimed to simultaneously improve potency, selectivity, and pharmacokinetic properties.

A key challenge in the development of EZH2 inhibitors is achieving oral bioavailability, which is essential for convenient long-term administration. The design of this compound incorporated physicochemical properties conducive to oral absorption.

Optimization for Oral Bioavailability

To enhance oral bioavailability, medicinal chemists focused on modulating the physicochemical properties of the lead compound. A critical parameter in this effort was the calculated log D (clogD), which is a measure of the lipophilicity of a compound at a physiological pH. By systematically modifying the structure of the lead molecule, researchers were able to identify a clogD range that correlated with a higher probability of achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. This property-based design strategy was instrumental in guiding the synthesis of analogs with improved oral exposure.

Addressing Metabolic Stability and Solubility through Structural Modifications

A significant hurdle in the early stages of development was the metabolic instability and poor solubility of the lead compound. To address these issues, a key structural modification was introduced: the replacement of a dimethylisoxazole group with an sp3-hybridized carbon atom at the 7-position of the lactam moiety. This change was a pivotal moment in the optimization process.

This structural alteration not only improved metabolic stability but also had a positive impact on the compound's thermodynamic solubility. The introduction of the sp3-hybridized carbon atom disrupted the planarity of the molecule, which is often associated with poor solubility. Furthermore, the optimization process focused on improving the Lipophilic Efficiency (LipE), a metric that relates the potency of a compound to its lipophilicity. This compound exhibited a superior LipE compared to other analogs in its series, indicating an optimal balance between potency and physicochemical properties. This superior LipE was a key factor in achieving a desirable combination of high potency, sufficient metabolic stability, and good solubility.

Potency and Selectivity Profile

A defining characteristic of this compound is its exceptional potency and selectivity as an EZH2 inhibitor. These attributes are crucial for maximizing therapeutic efficacy while minimizing off-target effects.

Inhibition Kinetics against Wild-Type EZH2

This compound demonstrates potent inhibition of wild-type EZH2. In biochemical assays, it exhibits a high affinity for the enzyme, effectively blocking its methyltransferase activity. This potent inhibition of the wild-type enzyme is significant as EZH2 is overexpressed in a variety of solid tumors without necessarily carrying a mutation.

Potent Inhibition against Mutant EZH2 (e.g., Y641N)

In addition to its activity against wild-type EZH2, this compound is also highly potent against common cancer-associated mutants of EZH2, such as the Y641N mutation frequently found in non-Hodgkin's lymphoma. This mutation enhances the catalytic activity of EZH2, making it a key driver of lymphomagenesis. The ability of this compound to potently inhibit this mutant form of the enzyme underscores its potential as a targeted therapy for cancers harboring this specific genetic alteration. The compound is highly selective for EZH2 over other histone methyltransferases, with the notable exception of EZH1, for which it has a Ki of 70 nM.

The following table summarizes the inhibitory activity of this compound against both wild-type and Y641N mutant EZH2.

| Target | Ki (Inhibitory Constant) |

| Wild-Type EZH2 | 0.3 nM axonmedchem.com |

| Mutant EZH2 (Y641N) | <0.1 nM axonmedchem.comselleckchem.comadooq.com |

Specificity Profile Across Methyltransferases, Kinases, and Other Targets

A critical aspect of a targeted inhibitor's therapeutic potential is its selectivity. This compound has demonstrated a high degree of selectivity for EZH2. osti.gov To ascertain its specificity, the compound was evaluated against a broad panel of enzymes and receptors.

In a comprehensive screening against a panel of 14 histone methyltransferases, this compound showed minimal to no significant inhibition for the majority of the enzymes at a concentration of 10 µM. osti.govnih.gov The only other methyltransferase that exhibited notable inhibition was EZH1, a close homolog of EZH2. osti.gov This high selectivity minimizes the potential for off-target effects that could arise from inhibiting other essential methyltransferases.

Table 1: Specificity of this compound Against a Panel of Methyltransferases

| Methyltransferase Target | % Inhibition at 10 µM |

|---|---|

| ASH1L | 11 |

| DOT1L | -1 |

| G9a | 1 |

| GLP | 1 |

| MLL1 | 16 |

| MLL2 | 4 |

| MLL3 | 12 |

| MLL4 | 14 |

| NSD2 | 1 |

| PRMT1 | 1 |

| PRMT5 | 1 |

| SETD7 | 1 |

| SETD8 | 1 |

| SUV39H2 | 1 |

Data sourced from the supplementary information of Kung, P.-P., et al. (2018). J. Med. Chem. osti.gov

Furthermore, the selectivity of this compound was assessed against a diverse panel of 40 protein kinases. At a concentration of 10 µM, the compound did not exhibit significant inhibition of any of the kinases tested, further underscoring its specific design as an EZH2 inhibitor and not a broad-spectrum kinase inhibitor. osti.govnih.gov

Table 2: Kinase Selectivity Profile of this compound (% Inhibition at 10 µM)

| Kinase Target | % Inhibition | Kinase Target | % Inhibition |

|---|---|---|---|

| ABL1 | 11 | LCK | 14 |

| AKT1 | 1 | LIMK1 | 1 |

| ALK | 1 | MAPK1 | 1 |

| AURKA | 1 | MAPKAPK2 | 1 |

| BRD4 | 1 | MEK1 | 1 |

| BTK | 1 | MET | 1 |

| CDK1/CycB | 1 | MINK | 1 |

| CDK2/CycA | 1 | mTOR | 1 |

| CDK4/CycD1 | 1 | p38α | 1 |

| CHEK1 | 1 | p70S6K | 1 |

| CHEK2 | 1 | PAK2 | 1 |

| CSF1R | 1 | PDPK1 | 1 |

| EGFR | 1 | PI3Kα | 1 |

| EPHA2 | 1 | PI3Kβ | 1 |

| EPHB4 | 1 | PI3Kγ | 1 |

| ERBB2 | 1 | PI3Kδ | 1 |

| FAK | 1 | PIM1 | 1 |

| FGFR1 | 1 | PLK1 | 1 |

| FLT3 | 1 | ROCK1 | 1 |

| GSK3β | 1 | SRC | 1 |

Data sourced from the supplementary information of Kung, P.-P., et al. (2018). J. Med. Chem. osti.gov

An additional broad ligand screening panel of 79 other targets, including various receptors and ion channels, also showed a lack of significant activity, confirming the highly targeted nature of this compound. nih.gov

Interaction with EZH1

EZH1 is the closest paralog of EZH2 and can also function as the catalytic subunit within the Polycomb Repressive Complex 2 (PRC2). While this compound is a potent inhibitor of EZH2, with an inhibitory constant (Kᵢ) of less than 0.1 nM, its activity against EZH1 is substantially lower. osti.govnih.gov

Detailed enzymatic assays determined the Kᵢ of this compound against EZH1 to be 70 nM. osti.govnih.gov This represents a selectivity of over 700-fold for EZH2 compared to EZH1. This significant difference in potency is noteworthy, as some other compounds have been developed as dual EZH1/EZH2 inhibitors. The focused inhibition of EZH2 by this compound suggests a therapeutic strategy centered on the specific role of EZH2 in proliferating cancer cells, where it is typically the more abundant and active paralog.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound (mevrometostat) |

| EZH1 |

Mechanism of Action and Epigenetic Modulation by Pf 06821497

ATP/SAM-Competitive Inhibition of EZH2 Catalytic Activity

PF-06821497 functions as a competitive inhibitor with respect to S-adenosyl-L-methionine (SAM), the methyl donor for the histone methyltransferase activity of EZH2. nih.govd-nb.infoaacrjournals.org By binding to the EZH2 enzyme, likely in the region that accommodates the SAM cofactor, this compound prevents the transfer of a methyl group to its histone substrate. acs.org This inhibitory action is highly potent, with a reported inhibitory constant (Ki) of less than 100 picomolar (pM) against both wild-type (WT) and the Y641N mutant forms of EZH2. pfizeroncologydevelopment.com It also shows a high degree of selectivity for EZH2 over other histone methyltransferases, with the exception of EZH1, for which it has a Ki of 70 nanomolar (nM). probechem.com

| Target | Inhibitory Constant (Ki) |

|---|---|

| Wild-Type EZH2 | <100 pM pfizeroncologydevelopment.com |

| Y641N Mutant EZH2 | <1 nM probechem.com |

| EZH1 | 70 nM probechem.com |

Molecular Consequences of EZH2 Inhibition

The inhibition of EZH2's catalytic activity by this compound triggers significant downstream molecular changes, primarily related to the epigenetic landscape of the cell.

The primary and most direct consequence of EZH2 inhibition is the global reduction of trimethylation on lysine (B10760008) 27 of histone H3 (H3K27me3). pfizeroncologydevelopment.com This repressive histone mark is catalyzed by the PRC2 complex. nih.gov Preclinical and clinical studies have demonstrated that this compound effectively reduces H3K27me3 levels. pfizeroncologydevelopment.comprobechem.com In a phase 1 study involving patients with castration-resistant prostate cancer (CRPC), treatment with this compound in combination with enzalutamide (B1683756) resulted in a dose-dependent reduction of H3K27me3 in both peripheral granulocytes and paired tumor biopsies. ascopubs.orgresearchgate.net A strong reduction of ≥75% in H3K27me3 was observed in granulocytes at doses of 375 mg and higher. ascopubs.orgresearchgate.net In tumor biopsies, a mean reduction of 67-75% in H3K27me3 levels was observed at a dose of 1250 mg. ascopubs.orgascopubs.org This decrease in H3K27 methylation is a result of both the direct inhibition of EZH2's methyltransferase activity and passive demethylation through cell division, as well as active demethylation by histone demethylases like UTX and JMJD3. pfizeroncologydevelopment.com

| Sample Type | Dose of this compound | Mean Reduction in H3K27me3 |

|---|---|---|

| Peripheral Granulocytes | ≥375 mg | ≥75% ascopubs.orgresearchgate.net |

| Tumor Biopsies | 1250 mg | 67-75% ascopubs.orgascopubs.org |

The reduction in the repressive H3K27me3 mark leads to the reactivation of genes that were previously silenced by this epigenetic modification. pfizeroncologydevelopment.comd-nb.info These re-expressed genes often include tumor suppressor genes that play crucial roles in controlling cell growth and differentiation. nih.govnih.gov The inhibition of EZH2 by compounds like this compound can thus restore the expression of these critical regulatory genes, contributing to its anti-cancer effects. d-nb.info

Molecular Interactions within the PRC2 Complex

The precise interaction of this compound with the PRC2 complex is crucial for its inhibitory activity.

A cocrystal structure of this compound in complex with a three-protein PRC2 complex has been obtained, providing insight into the key structural features required for its potent binding. acs.org This analysis revealed that the pyridone moiety of the inhibitor likely disrupts the association of the SAM cofactor with EZH2. acs.org The detailed structural understanding of how this compound binds to the EZH2 subunit within the PRC2 complex has been instrumental in its development and in the rational design of other potent EZH2 inhibitors. acs.orgmorressier.com

Elucidation of Key Structural Features for Optimal Binding

The development of this compound as a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) was the result of a meticulous, structure-guided design strategy aimed at optimizing potency and pharmaceutical properties. researchgate.netnih.govacs.org The elucidation of the crystal structure of this compound (also referred to as compound 23a in developmental literature) in complex with the three-protein Polycomb Repressive Complex 2 (PRC2) was pivotal. It provided a detailed understanding of the molecular interactions governing its high-affinity binding. researchgate.netnih.govhelsinki.fi

The design of this compound evolved from an earlier series of lactam-derived EZH2 inhibitors. nih.gov A key challenge with the initial lead compounds was addressing issues of metabolic stability and thermodynamic solubility. nih.govhelsinki.fi The successful optimization hinged on replacing a metabolically vulnerable dimethylisoxazole group with a more stable sp3-hybridized carbon at the 7-position of the dihydroisoquinolinone core. nih.gov This modification not only improved the molecule's physicochemical properties but also enhanced its binding potency. nih.gov

Analysis of the co-crystal structure reveals several key features responsible for the optimal binding of this compound to the EZH2 active site:

The Dihydroisoquinolinone Core : This central scaffold anchors the inhibitor within the binding pocket. The 5,8-dichloro substitutions on this ring system are crucial for potency, engaging in favorable interactions within a hydrophobic region of the pocket.

The 7-Position Substituent : The (R)-methoxy(oxetan-3-yl)methyl group at the 7-position plays a significant role. The introduction of the sp3-hybridized carbon and the oxetane (B1205548) moiety were critical improvements over earlier analogs. nih.gov The oxetane ring, in particular, is able to access a specific pocket, contributing to the compound's high affinity and selectivity.

The Pyridone Moiety : The (4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl group extends towards the S-adenosyl-L-methionine (SAM) cofactor binding site. This part of the molecule mimics the substrate, establishing key hydrogen bonds and hydrophobic interactions that are critical for potent inhibition of EZH2's methyltransferase activity. Computational analysis identified a preferential amide torsion in this linker region that improved the binding properties. researchgate.net

Stereochemistry : The specific (R)-configuration at the 7-position of the lactam moiety was determined to be essential for optimal orientation and interaction within the EZH2 binding site.

The journey from the initial lead compound to this compound demonstrates a successful application of ligand-based and physicochemical property-based design strategies. nih.govhelsinki.fi By systematically modifying the chemical structure to enhance metabolic stability and binding affinity, researchers were able to develop a highly potent and orally bioavailable EZH2 inhibitor. nih.govacs.org The detailed structural understanding gained from crystallography was instrumental in guiding these optimization efforts. researchgate.nethelsinki.fi

Structure-Activity Relationship (SAR) of Key Analogs

The table below summarizes the progression from a lead compound to this compound, highlighting how specific structural modifications influenced inhibitory potency against EZH2. The data is based on findings reported in the developmental research. nih.gov

| Compound | Key Structural Features | EZH2 Biochemical Potency (IC50) | Rationale for Modification |

|---|---|---|---|

| Lead Compound 1 | Features a dimethylisoxazole group at the 7-position of the lactam moiety. | Potent, but with metabolic stability and solubility liabilities. | Baseline compound for optimization. |

| Intermediate Analogs | Incorporated an sp3 hybridized carbon at the 7-position, replacing the dimethylisoxazole group. Various alkyl and cycloalkyl groups tested. | Variable potency. Showed improved metabolic profile over Compound 1. | To address metabolic instability associated with the isoxazole (B147169) ring. |

| This compound (Compound 23a) | Features an (R)-methoxy(oxetan-3-yl)methyl group at the 7-position and a dichloro-substituted isoquinolinone core. | Highly potent with IC50 <100 pM. pfizeroncologydevelopment.com | Optimized for potency, selectivity, and physicochemical properties, leading to selection as a development candidate. researchgate.netnih.gov |

Preclinical Pharmacological Characterization of Pf 06821497

In Vitro Pharmacological Activity

Effects on H3K27me3 Levels in Cell Lines

The primary mechanism of action of PF-06821497 is the inhibition of EZH2's methyltransferase activity, resulting in a decrease in the cellular levels of H3K27me3. Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction of this repressive histone mark in cancer cell lines. This reduction allows for a more open chromatin structure, facilitating the reactivation of gene expression. The potency of this compound in reducing H3K27me3 levels has been a key measure of its in vitro activity. While specific EC50 values for H3K27me3 reduction by this compound in various cell lines are not consistently reported in publicly available literature, its activity has been characterized as potent. nih.gov Studies on similar second-generation EZH2 inhibitors have shown EC50 values for H3K27me3 reduction in the low nanomolar range. nih.gov

Anti-proliferative Effects in Cancer Cell Models (e.g., Karpas-422 non-Hodgkin lymphoma cells, CRPC cell lines)

This compound has demonstrated significant anti-proliferative activity in various cancer cell models, particularly those with EZH2 mutations or dependency. In the Karpas-422 non-Hodgkin lymphoma cell line, which harbors an activating EZH2 mutation, this compound has shown potent growth inhibition. aacrjournals.org In comparative studies, the growth inhibitory (GI50) value for this compound in Karpas-422 cells was found to be approximately 5 nM. aacrjournals.orgaacrjournals.org

| Cell Line | Cancer Type | Parameter | Value | Citation |

|---|---|---|---|---|

| Karpas-422 | Non-Hodgkin Lymphoma | GI50 | ~5 nM | aacrjournals.orgaacrjournals.org |

| CRPC Cell Lines | Castration-Resistant Prostate Cancer | Potency | Comparable to other potent EZH2 inhibitors | oricpharma.com |

Cell Cycle Modulation and Apoptosis Induction Studies

The anti-proliferative effects of this compound are, in part, attributable to its ability to modulate the cell cycle and induce apoptosis in cancer cells. In models of metastatic castration-resistant prostate cancer (mCRPC), treatment with this compound has been shown to lead to a decreased expression of genes involved in cell cycle progression, particularly those related to the G2/M checkpoint. This suggests that the compound impedes the ability of cancer cells to complete mitosis, thereby preventing their division.

While detailed studies specifically outlining the induction of apoptosis by this compound, including measurements of caspase activation and PARP cleavage, are not extensively detailed in the available literature, the induction of apoptosis is a known consequence of EZH2 inhibition in sensitive cancer cell lines. The reactivation of tumor suppressor genes by this compound is expected to contribute to the initiation of the apoptotic cascade.

In Vivo Pharmacodynamic Biomarker Modulation

Assessment of H3K27me3 Reduction in Tumor Models

The in vivo efficacy of this compound is strongly correlated with its ability to reduce H3K27me3 levels within the tumor tissue. In a mouse xenograft model using Karpas-422 cells, administration of this compound at a dose of 100 mg/kg twice daily resulted in robust tumor growth inhibition, which was associated with a significant decrease in H3K27me3 levels in the tumors. nih.gov

Furthermore, in a clinical setting, dose-dependent reduction of the H3K27me3 pharmacodynamic marker was observed in both peripheral granulocytes and paired tumor biopsies from patients with mCRPC treated with this compound in combination with enzalutamide (B1683756). researchgate.net A significant reduction in H3K27me3 of ≥75% in granulocytes was achieved at doses of 375 mg and higher of this compound. researchgate.net In tumor biopsies of patients receiving 1250 mg of this compound, a mean reduction of 67-75% in H3K27me3 levels was observed. researchgate.net

| Model | Dose | Tissue | H3K27me3 Reduction | Citation |

|---|---|---|---|---|

| Karpas-422 Xenograft | 100 mg/kg BID | Tumor | Significant Decrease | nih.gov |

| mCRPC Patients | ≥375 mg | Peripheral Granulocytes | ≥75% | researchgate.net |

| mCRPC Patients | 1250 mg | Tumor Biopsies | ~67-75% | researchgate.net |

Dose-Dependent Inhibition of Target Engagement

The extent of tumor growth inhibition by this compound is dependent on the dose administered, reflecting the level of target engagement. In a bladder cancer xenograft model, this compound administered at 75 mg/kg once daily resulted in a 41% tumor growth inhibition. aacrjournals.org This anti-tumor activity was directly linked to the degree of H3K27me3 reduction in the tumors, demonstrating a clear relationship between target engagement and therapeutic effect. aacrjournals.org In the Karpas-422 lymphoma xenograft model, robust tumor growth inhibition was observed with a dosing regimen of 100 mg/kg twice daily. nih.gov These findings underscore the importance of achieving sufficient drug exposure to effectively inhibit EZH2 and suppress tumor growth.

| Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Citation |

|---|---|---|---|

| Bladder Cancer Xenograft | 75 mg/kg QD | 41% | aacrjournals.org |

| Karpas-422 Lymphoma Xenograft | 100 mg/kg BID | Robust | nih.gov |

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships

The preclinical evaluation of this compound, a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2), has established a clear relationship between drug exposure, target engagement, and antitumor activity in non-clinical models. nih.gov Understanding these pharmacokinetic-pharmacodynamic (PK/PD) relationships is crucial for predicting the compound's therapeutic window and informing clinical trial design.

Correlation of Exposure with Biomarker Inhibition

The primary mechanism of action of this compound is the inhibition of EZH2, a histone methyltransferase that plays a key role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). nih.govpfizeroncologydevelopment.com Consequently, the level of H3K27me3 in tumor cells serves as a critical biomarker for assessing the biological activity of this compound.

Preclinical studies in xenograft models of diffuse large B-cell lymphoma (DLBCL) have demonstrated a direct correlation between this compound plasma concentrations and the inhibition of H3K27me3 in tumor tissues. An indirect-response model was utilized to characterize the dose-dependent reduction in this biomarker. The analysis revealed an unbound EC50 (half-maximal effective concentration) of 76 nM for H3K27me3 inhibition. nih.gov This indicates that a specific concentration of the drug is required to achieve a 50% reduction in the target biomarker.

Further analysis established that achieving approximately 70% inhibition of H3K27me3 was associated with tumor stasis, a state where tumor growth is halted. nih.gov This level of biomarker modulation was therefore proposed as a minimum target for efficacy in clinical settings. nih.gov The sustained inhibition of H3K27me3 is considered necessary to induce changes in gene expression and ultimately lead to anti-tumor effects, which aligns with the slow turnover kinetics of this histone modification. nih.gov

Table 1: Correlation of this compound Exposure with Biomarker Inhibition in Preclinical Models

| Parameter | Value | Model System | Reference |

|---|---|---|---|

| Unbound EC50 for H3K27me3 Inhibition | 76 nM | Diffuse Large B-cell Lymphoma (Karpas422) Xenograft Mouse Model | nih.gov |

| Target H3K27me3 Inhibition for Tumor Stasis | ~70% | Diffuse Large B-cell Lymphoma (Karpas422) Xenograft Mouse Model | nih.gov |

Quantitative Modeling of PK/PD and Disease Response in Non-clinical Xenograft Models

Quantitative modeling has been instrumental in defining the relationship between the pharmacokinetics of this compound, its pharmacodynamic effect on H3K27me3, and the resulting impact on tumor growth in preclinical xenograft models. nih.gov These models provide a framework for understanding the dose-response relationship and for predicting the drug concentrations required to achieve a therapeutic effect.

In studies involving DLBCL xenografts (Karpas422), a signal-transduction model was employed to effectively describe the dose-dependent tumor growth inhibition. This model determined an unbound tumor stasis concentration (Tsc) of 168 nM. nih.gov The Tsc represents the drug concentration at which the rate of tumor cell proliferation is balanced by the rate of cell death, resulting in no net change in tumor volume.

An integrated pharmacokinetic-pharmacodynamic-disease model was developed to link drug exposure, biomarker inhibition, and tumor growth. This comprehensive model confirmed that approximately 70% inhibition of H3K27me3 was necessary to achieve tumor stasis. nih.gov The close correlation between the effective concentration for 70% of maximal H3K27me3 inhibition (EC70) and the tumor stasis concentration suggests that this level of target engagement is a critical determinant of anti-tumor efficacy. nih.gov Such modeling approaches are crucial for translating preclinical findings to clinical applications, helping to establish a minimum target efficacious concentration for this compound in cancer patients. nih.gov

Table 2: Quantitative PK/PD and Disease Response Modeling of this compound in a DLBCL Xenograft Model

| Parameter | Value | Modeling Approach | Significance | Reference |

|---|---|---|---|---|

| Unbound Tumor Stasis Concentration (Tsc) | 168 nM | Signal-Transduction Model | Concentration required to halt tumor growth. | nih.gov |

| Required H3K27me3 Inhibition for Tumor Stasis | ~70% | Integrated PK/PD-Disease Model | Links biomarker modulation to anti-tumor response. | nih.gov |

Molecular and Cellular Effects of Pf 06821497 in Disease Models

Impact on Gene Expression Profiles

The primary mechanism of PF-06821497 involves the epigenetic reprogramming of cancer cells by altering gene expression patterns that are dysregulated by EZH2. pfizeroncologydevelopment.comtandfonline.com This leads to significant changes in the transcriptional landscape of the tumor.

A critical consequence of EZH2 inhibition by this compound is the reactivation of tumor suppressor genes that are epigenetically silenced in cancer cells. researchgate.netaacrjournals.orgascopubs.orgasco.org In models of metastatic castration-resistant prostate cancer (mCRPC), treatment with this compound, particularly in combination with the androgen receptor inhibitor enzalutamide (B1683756), has been shown to increase the expression of genes reported to be repressed by the PRC2/EZH2 complex. researchgate.net This transcriptional upregulation is a key factor in the compound's anti-tumor activity. researchgate.netaacrjournals.org Research has identified several of these reactivated tumor suppressor and differentiation-associated genes. researchgate.net

Table 1: Examples of Genes Upregulated by this compound in a Combination Model

| Gene Symbol | Full Name | Putative Function |

|---|---|---|

| BMP7 | Bone Morphogenetic Protein 7 | Induces apoptosis and inhibits cell growth |

| CPAMD8 | C3 and PZP-like, Alpha-2-Macroglobulin Domain Containing 8 | Function not well-defined, but implicated in cell regulation |

| EYA4 | EYA Transcriptional Coactivator and Phosphatase 4 | Involved in development and acts as a tumor suppressor |

| FHL1 | Four and a Half LIM Domains 1 | Tumor suppressor, regulates cell growth and signaling |

| IGFBP3 | Insulin-like Growth Factor Binding Protein 3 | Modulates cell growth and survival, often pro-apoptotic |

| NOV | Nephroblastoma Overexpressed | Regulates cell adhesion, migration, and proliferation |

Data sourced from a study on mCRPC patients treated with this compound and enzalutamide. researchgate.net

The reactivation of target genes by this compound is a direct result of its impact on the epigenetic state of the cell. The primary mechanism is the inhibition of EZH2's methyltransferase activity. pfizeroncologydevelopment.comtandfonline.com This leads to a global reduction in H3K27me3, a key repressive histone mark. pfizeroncologydevelopment.comnih.gov

In preclinical xenograft models and in clinical trials involving patients with mCRPC, treatment with this compound has demonstrated a dose-dependent reduction of H3K27me3 levels in both peripheral blood cells and tumor biopsies. researchgate.netascopubs.orgpfizerpro.com This reduction of the repressive H3K27me3 mark on gene promoters allows for a more open chromatin structure, facilitating the binding of transcription factors and the reactivation of gene expression. pfizeroncologydevelopment.comtandfonline.com Studies have shown that a significant reduction in H3K27me3 (≥75%) correlates with the pharmacological activity of the compound. researchgate.netascopubs.org This demonstrates a clear link between the epigenetic effect of this compound and its downstream biological consequences. nih.govaacrjournals.org

Effects on Cellular Processes

By altering the expression of a wide array of genes, this compound influences fundamental cellular processes, ultimately leading to anti-tumor effects. researchgate.netaacrjournals.org

A prominent effect of EZH2 inhibition by this compound is the induction of cell cycle arrest. researchgate.netaacrjournals.org This is a master regulator of cell cycle progression, and its inhibition can halt the uncontrolled proliferation of cancer cells. d-nb.infoaacrjournals.org Studies in various cancer models have shown that EZH2 inhibitors can cause cells to arrest in different phases of the cell cycle. frontiersin.orgmdpi.comaacrjournals.org

In mCRPC models, treatment with this compound in combination with enzalutamide led to a decreased expression of genes involved in cell cycle progression, particularly those related to the G2/M checkpoint. researchgate.net This suggests that the compound impedes the ability of cancer cells to complete mitosis, thereby preventing their division.

Table 2: Cell Cycle-Related Genes Downregulated by this compound in a Combination Model

| Gene Symbol | Full Name | Role in Cell Cycle |

|---|---|---|

| AURKA | Aurora Kinase A | Key regulator of mitosis and spindle assembly |

| CDK1 | Cyclin Dependent Kinase 1 | Master regulator of the G2/M transition |

| FOXM1 | Forkhead Box M1 | Transcription factor promoting G2/M progression |

| RAD54L | RAD54-like | Involved in DNA repair and homologous recombination |

| TOP2A | Topoisomerase II Alpha | Essential for chromosome segregation during mitosis |

| TYMS | Thymidylate Synthetase | Catalyzes a key step in DNA synthesis (S-phase) |

Data sourced from a study on mCRPC patients treated with this compound and enzalutamide. researchgate.net

This compound robustly inhibits cellular proliferation and survival pathways that are often hyperactive in cancer. researchgate.netaacrjournals.org Preclinical studies have demonstrated selective anti-tumor activity in AR-positive castration-resistant prostate cancer cell lines. researchgate.netaacrjournals.org The compound's ability to inhibit tumor growth has been validated in in-vivo xenograft models. researchgate.netaacrjournals.orgnih.govresearchgate.net

Mechanistically, this is achieved by altering the expression of key oncogenic pathways. For instance, treatment with this compound has been associated with the decreased expression of Myc responsive genes. researchgate.net The MYC oncogene is a critical driver of proliferation in many cancers. Furthermore, EZH2 inhibition can suppress other survival pathways, such as the PI3K/AKT pathway, and induce apoptosis (programmed cell death). researchgate.netd-nb.info

EZH2 plays a crucial role in regulating normal developmental gene programs and maintaining the identity and homeostasis of tissue-specific stem cells. nih.govtandfonline.com In cancer, these pathways can be hijacked by cancer stem cells (CSCs) to drive tumor initiation, self-renewal, and resistance to therapy. nih.gov The dysregulation of self-renewal pathways is a critical aspect of CSC pathogenesis. nih.gov

Research indicates that EZH2 inhibition can impact these cancer-associated stem cell pathways. In vitro studies combining this compound with enzalutamide have shown a robust inhibition of pathways related to stem cells in castration-resistant prostate cancer models. researchgate.netaacrjournals.org This suggests that this compound may help to counteract the stem-like properties that contribute to tumor aggressiveness and recurrence. tandfonline.com

Interactions with Intracellular Signaling Pathways

Cross-talk with Androgen Receptor Signaling in Prostate Cancer Models

This compound, also known as mevrometostat, is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). cornell.eduaacrjournals.orgasco.orgaacrjournals.org EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an epigenetic transcriptional repressor that silences genes by methylating histone H3 on lysine (B10760008) 27 (H3K27). aacrjournals.orgtandfonline.com In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), EZH2 is frequently overexpressed and its presence is linked to a poorer prognosis and the development of resistance to anti-androgen therapies. aacrjournals.orgasco.orgaacrjournals.orgacs.org

The mechanism of resistance to androgen receptor (AR) pathway inhibitors (ARPIs), such as enzalutamide and abiraterone (B193195), is complex, but EZH2 has been identified as a key driver. cornell.eduaacrjournals.orgfrontiersin.org It contributes to ARPI resistance through several mechanisms, including the silencing of tumor suppressor genes and the activation of AR transcription factors. aacrjournals.orgasco.org Preclinical research suggests that EZH2 can act as a co-repressor for genes that are negatively regulated by the androgen receptor. aacrjournals.org This has led to the hypothesis that inhibiting EZH2 could resensitize cancer cells to AR signaling inhibitors. cornell.edu

Studies using prostate cancer models have demonstrated a significant interplay between EZH2 inhibition and AR signaling. In preclinical xenograft models, inhibiting EZH2 was shown to decrease AR expression and hinder tumor growth. aacrjournals.org Transcriptional and epigenetic profiling have revealed that a subset of genes induced by enzalutamide treatment are also upregulated by this compound. aacrjournals.org When used in combination, this compound and enzalutamide show a synergistic effect, leading to a significant upregulation of genes co-repressed by the AR and EZH2. This combined action results in a robust inhibition of pathways related to proliferation, survival, and cell cycle. aacrjournals.org

This promising preclinical evidence has led to the initiation of clinical trials. The MEVPRO-1 (NCT06551324) and MEVPRO-2 phase 3 trials are currently evaluating the combination of mevrometostat with enzalutamide in patients with mCRPC. cornell.edupfizerclinicaltrials.com Data from an earlier phase 1 dose-expansion study (NCT03460977) demonstrated that the combination of mevrometostat and enzalutamide resulted in improved radiographic progression-free survival (rPFS) compared to enzalutamide alone in mCRPC patients who had previously been treated with abiraterone. acs.org

Table 1: Clinical Trial Data for this compound in Combination with Enzalutamide

| Trial ID | Phase | Patient Population | Intervention | Comparator | Key Findings | Reference(s) |

|---|---|---|---|---|---|---|

| NCT03460977 | 1 (Dose-Expansion) | mCRPC patients previously treated with abiraterone | Mevrometostat + Enzalutamide | Enzalutamide alone | Improved radiographic progression-free survival (rPFS) with the combination. | acs.org |

| MEVPRO-1 (NCT06551324) | 3 | mCRPC patients with progression on/after abiraterone | Mevrometostat + Enzalutamide | Physician's choice (Enzalutamide or Docetaxel) | Ongoing; evaluating rPFS and overall survival. | cornell.edupfizerclinicaltrials.com |

| MEVPRO-2 | 3 | ARPI-naïve mCRPC patients | Mevrometostat + Enzalutamide | Not specified | Planned; will include approximately 600 patients. | cornell.edu |

Modulation of Immunological Pathways in the Tumor Microenvironment (e.g., T-cell effector programming)

The role of EZH2 extends beyond direct effects on tumor cell proliferation and signaling; it is also a critical regulator of the tumor microenvironment (TME). tandfonline.comtandfonline.comtandfonline.com EZH2 activity within both cancer cells and immune cells can create an immunosuppressive TME, allowing tumors to evade immune surveillance. volition.com Inhibition of EZH2, therefore, presents a strategy to reverse this immune suppression and enhance anti-tumor immunity. tandfonline.comvolition.com

In cancer cells, EZH2-mediated gene silencing can reduce the expression of Th1-type chemokines, such as CXCL9 and CXCL10. aacrjournals.orgtandfonline.comfrontiersin.org These chemokines are vital for recruiting effector T cells, particularly cytotoxic CD8+ T cells, to the tumor site. tandfonline.comfrontiersin.org Preclinical studies in various cancer models, including ovarian and colon cancer, have shown that pharmacological inhibition of EZH2 can restore the expression of these chemokines, leading to increased T-cell infiltration and reduced tumor growth. tandfonline.comfrontiersin.orgnih.gov

Furthermore, EZH2 inhibition can improve the function of effector T cells. Studies have demonstrated that EZH2 inhibitors can reprogram dysfunctional or "exhausted" CD8+ T cells into more effective anti-tumor effector cells. cornell.eduvolition.com This reprogramming can enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors that target PD-1/PD-L1. tandfonline.comvolition.com While some studies suggest that EZH2 is crucial for T-cell survival and that its inhibition could be detrimental, others indicate that targeting EZH2 can render tumor cells more immunogenic and reduce T-cell exhaustion, ultimately boosting the anti-tumor immune response. cornell.edufrontiersin.orgfrontiersin.org The precise impact of EZH2 inhibitors like this compound on T-cell programming is an area of active investigation, with the potential to be highly context-dependent. tandfonline.comfrontiersin.org

Table 2: Preclinical Effects of EZH2 Inhibition on the Tumor Microenvironment

| Model System | EZH2 Inhibitor | Key Immunological Effects | Outcome | Reference(s) |

|---|---|---|---|---|

| Ovarian Cancer (Mouse) | Generic EZH2/DNMT1 inhibitors | Increased expression of CXCL9 and CXCL10; Increased trafficking of effector T cells. | Decreased tumor volume; Increased efficacy of PD-L1 blockade. | tandfonline.comfrontiersin.org |

| Lymphoma (Syngeneic models) | Generic EZH2 inhibitors | Reprogrammed tumor cells to be more immunogenic; Reduced regulatory T cells; Promoted memory CAR-T cell phenotypes. | Enhanced CAR-T cell efficacy; Decreased tumor burden. | cornell.edunih.gov |

| Colon Carcinoma (Mouse) | This compound | Compromised the efficacy of α4-1BB agonist therapy by reducing effector survival of CD8+ T cells. | Emphasizes complexity of combining EZH2i with certain immunotherapies. | frontiersin.org |

| Melanoma (Mouse) | Generic EZH2 inhibitor | Combination with anti-CTLA-4 therapy significantly reduced tumor growth. | Increased mouse survival compared to monotherapy. | volition.com |

Investigational Therapeutic Applications in Preclinical Disease Models

Anti-tumor Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents.

Evaluation in Diffuse Large B-cell Lymphoma (DLBCL) Xenografts (e.g., Karpas-422)

PF-06821497 has demonstrated significant anti-tumor activity in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL), particularly in xenografts of the Karpas-422 cell line, which harbors a Y641N mutation in EZH2. In a notable study, oral administration of this compound to mice with established Karpas-422 tumors resulted in a dose-dependent inhibition of tumor growth. acs.org At a dose of 100 mg/kg, the compound led to significant tumor growth inhibition, while a higher dose of 300 mg/kg resulted in tumor regression. acs.org Even more profound and sustained tumor regression was observed with subcutaneous administration. acs.org These findings highlight the potent in vivo efficacy of this compound in a genetically defined subtype of DLBCL.

Interactive Data Table: Anti-tumor Activity of this compound in Karpas-422 DLBCL Xenograft Model

| Treatment Group | Tumor Growth Outcome |

| Vehicle Control | Progressive Tumor Growth |

| This compound (100 mg/kg, oral, b.i.d.) | Significant Tumor Growth Inhibition |

| This compound (300 mg/kg, oral, b.i.d.) | Tumor Regression |

| This compound (100 mg/kg, subcutaneous, q.d.) | Profound and Sustained Tumor Regression |

Efficacy in Castration-Resistant Prostate Cancer (CRPC) Xenografts

The efficacy of this compound has also been investigated in preclinical models of castration-resistant prostate cancer (CRPC). While much of the available data comes from clinical trials investigating this compound in combination with other agents, preclinical studies provide the foundational rationale. For instance, in a xenograft model using the 22Rv1 prostate cancer cell line, which expresses high levels of EZH2, a second-generation EZH2 inhibitor with a long residence time demonstrated approximately 55% tumor growth inhibition when administered subcutaneously. nih.gov Although not this compound itself, this provides evidence for the potential of potent EZH2 inhibition in this setting. Preclinical studies have shown that this compound, particularly in combination with androgen receptor inhibitors, can increase the expression of genes typically repressed by the EZH2 complex, contributing to its anti-tumor activity in mCRPC models.

Assessment in Other Solid Tumor Models (e.g., colon carcinoma)

Preclinical data on the efficacy of this compound in other solid tumor models, such as colon carcinoma, is currently limited in the public domain. While the general role of EZH2 in various solid tumors suggests potential applicability, specific xenograft studies detailing the anti-tumor activity of this compound in colon carcinoma models are not extensively reported. Further preclinical research is necessary to establish the potential of this compound in this and other solid tumor contexts.

Preclinical Rationale for Application in Specific Cancer Types

The rationale for investigating this compound in specific cancers is deeply rooted in the molecular biology of EZH2 and its role in tumor development and progression.

EZH2 as a Vulnerability in Prostate Cancer (AR-positive models, ARPI resistance)

EZH2 is overexpressed in prostate cancer and its expression levels are associated with a worse prognosis. pfizeroncologydevelopment.com In the context of androgen receptor (AR)-positive prostate cancer, EZH2 plays a crucial role in the development of resistance to androgen receptor pathway inhibitors (ARPIs). Preclinical models have shown that EZH2 can contribute to the transcriptional programming that allows cancer cells to survive and proliferate despite AR blockade. nih.gov The mechanism involves EZH2-mediated silencing of tumor suppressor genes and its interaction with the AR signaling axis. Inhibition of EZH2 with agents like this compound is hypothesized to reverse this epigenetic silencing, thereby re-sensitizing cancer cells to ARPIs or directly inhibiting their growth. This provides a strong preclinical rationale for the evaluation of this compound in AR-positive and ARPI-resistant prostate cancer.

Role in Follicular Lymphoma and Small Cell Lung Cancer (preclinical basis)

Follicular Lymphoma (FL): A significant subset of follicular lymphomas harbors activating mutations in the EZH2 gene. semanticscholar.org These mutations lead to hyper-trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that silences tumor suppressor genes and promotes lymphomagenesis. nih.gov Preclinical models of FL have demonstrated that inhibition of EZH2 can reverse this hypermethylation, leading to cell cycle arrest and apoptosis of lymphoma cells. nih.gov This direct targeting of a key oncogenic driver provides a clear preclinical rationale for the use of EZH2 inhibitors like this compound in patients with EZH2-mutant follicular lymphoma.

Small Cell Lung Cancer (SCLC): In small cell lung cancer, EZH2 is often highly expressed and has been implicated in both the pathogenesis of the disease and the development of resistance to chemotherapy. pfizeroncologydevelopment.com Preclinical studies have shown that EZH2 contributes to SCLC progression by epigenetically silencing key tumor suppressor pathways, such as the TGF-β signaling pathway. nih.gov By inhibiting EZH2, it is proposed that these tumor-suppressive functions can be restored. Furthermore, preclinical findings suggest that combining EZH2 inhibitors with cytotoxic chemotherapy can prevent the emergence of acquired resistance and enhance the efficacy of treatment in SCLC models. researchgate.net Although early clinical data with this compound monotherapy in SCLC have been mixed, the preclinical rationale for its investigation, particularly in combination strategies, remains. researchgate.net

Potential in ARID1A Mutant Cancers

The concept of synthetic lethality, where the co-occurrence of two genetic events is lethal to a cell while a single event is not, forms the basis for the therapeutic potential of EZH2 inhibitors in cancers with mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene. johnshopkins.edunih.gov ARID1A is a tumor suppressor gene that is frequently mutated in a variety of cancers, including a significant percentage of ovarian clear cell carcinomas and bladder cancers. johnshopkins.edubiorxiv.org

Preclinical studies have demonstrated that cancer cells with inactivating mutations in ARID1A are particularly sensitive to the inhibition of EZH2. johnshopkins.edubiorxiv.org While direct studies involving this compound in ARID1A-mutated preclinical models are not extensively detailed in the available literature, research using other selective EZH2 inhibitors, such as GSK126, has provided strong proof-of-concept.

In preclinical models of ARID1A-mutated ovarian cancer, treatment with an EZH2 inhibitor led to the regression of tumors in vivo. johnshopkins.edu This effect is attributed to the synthetic lethal relationship between the loss of ARID1A function and the inhibition of EZH2's methyltransferase activity. johnshopkins.edu Similarly, in bladder cancer cell lines with ARID1A mutations, EZH2 inhibition significantly reduced cell viability and colony formation, and inhibited tumor growth in xenograft models. biorxiv.org It is important to note that these effects were observed after a sustained treatment duration of at least 6 to 8 days. biorxiv.org

The table below summarizes key findings from preclinical studies on EZH2 inhibition in ARID1A-mutant cancers, which suggests the potential therapeutic application for this compound.

| Cancer Type | Preclinical Model | EZH2 Inhibitor Used | Key Findings |

| Ovarian Cancer | Cell lines (TOV21G, OVISE, etc.), Xenografts | GSK126 | Regression of ARID1A-mutated ovarian tumors in vivo. johnshopkins.edu |

| Bladder Cancer | Cell lines (HT1197, HT1376, etc.), Xenografts | GSK126 | Significantly reduced cell viability and tumor growth in ARID1A-deficient models. biorxiv.org |

These findings provide a strong rationale for investigating this compound in cancers harboring ARID1A mutations. The high prevalence of ARID1A mutations in certain cancers underscores the potential clinical significance of this therapeutic strategy. johnshopkins.edubiorxiv.org

Mechanistic Insights from Animal Models

Animal models have been instrumental in elucidating the mechanism of action of this compound. As a selective inhibitor of EZH2, its primary function is to block the catalytic activity of this enzyme, which is a core component of the Polycomb Repressive Complex 2 (PRC2).

The principal role of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing. In various preclinical models, administration of this compound has been shown to lead to a significant reduction in global H3K27me3 levels in tumor tissues. This inhibition of H3K27 methylation alters gene expression patterns, leading to the reactivation of tumor suppressor genes that were previously silenced by the PRC2 complex.

One of the downstream effects of EZH2 inhibition observed in preclinical studies is the upregulation of target genes that can inhibit cancer cell growth and proliferation. For instance, in studies with other EZH2 inhibitors in ARID1A-mutated cancer models, the inhibition of EZH2 led to the upregulation of PIK3IP1, a protein that negatively regulates the PI3K-AKT signaling pathway, thereby contributing to the observed anti-tumor effect. johnshopkins.edu

Pharmacokinetic and pharmacodynamic (PK/PD) modeling in xenograft models of diffuse large B-cell lymphoma has provided quantitative insights into the relationship between this compound exposure, target engagement, and anti-tumor activity. These studies have established a correlation between the concentration of this compound and the extent of H3K27me3 inhibition in tumor tissues. Furthermore, a clear link was demonstrated between the level of H3K27me3 inhibition and the degree of tumor growth inhibition. This modeling suggests that a threshold of H3K27me3 inhibition is necessary to achieve a significant anti-tumor response, providing valuable information for the clinical development of this compound.

Combination Strategies and Synergistic Interactions with Pf 06821497

Rationale for Combination Therapy in Preclinical Settings

The rationale for employing PF-06821497 in combination with other therapeutic agents in preclinical models is multifaceted. EZH2, as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a key epigenetic regulator that, when dysregulated, contributes to cancer pathogenesis by silencing tumor suppressor genes. urotoday.comurotoday.compfizeroncologydevelopment.com In prostate cancer, for instance, EZH2 overexpression is linked to a poor prognosis and is implicated in resistance to androgen receptor pathway inhibitors (ARPIs). urotoday.comurotoday.comascopubs.orgasco.org This provides a strong basis for combining this compound with ARPIs to potentially delay or prevent the development of resistance. urotoday.comasco.org

Furthermore, the epigenetic landscape of cancer cells is highly dynamic, and resistance to targeted therapies can emerge through various mechanisms, including the activation of alternative signaling pathways. nih.govsci-hub.se By combining this compound with agents that target these escape routes, it is hypothesized that a more durable anti-tumor response can be achieved. urotoday.comascopubs.org Preclinical studies have shown that EZH2 inhibition can lead to the reactivation of genes that render cancer cells more susceptible to other treatments. nih.gov This concept of "epigenetic priming" is a cornerstone of the rationale for exploring this compound in combination with a diverse range of anti-cancer drugs, including other epigenetic modifiers and cytotoxic agents. nih.gov

Synergistic Anti-tumor Activity with Androgen Receptor Pathway Inhibitors (ARPIs)

A significant focus of combination studies with this compound has been on its interaction with ARPIs, particularly in the context of castration-resistant prostate cancer (CRPC).

In Vitro Studies of this compound and Enzalutamide (B1683756) Combination

In vitro studies have demonstrated a synergistic effect when this compound is combined with the ARPI enzalutamide. Research on prostate cancer cell lines, such as C4-2, has shown that the combination of a PRC2 inhibitor like this compound with enzalutamide results in synergistic inhibition of cell proliferation. oricpharma.com These findings suggest that dual targeting of the EZH2 and androgen receptor pathways can be more effective than targeting either pathway alone. Other studies have also indicated that combining an EZH2 inhibitor with enzalutamide can synergistically inhibit cell proliferation and induce apoptosis in enzalutamide-resistant prostate cancer cells. mdpi.com

In Vivo Anti-tumor Activity of Combination Regimens in CRPC Xenografts

The promising in vitro results have been translated into in vivo models. In preclinical xenograft models of CRPC, the combination of this compound (also known as mevrometostat) and enzalutamide has shown enhanced anti-tumor activity. onclive.comurotoday.com A randomized dose-expansion study of a phase 1 trial (NCT03460977) in patients with metastatic CRPC (mCRPC) demonstrated that mevrometostat in combination with enzalutamide improved radiographic progression-free survival (rPFS) compared to enzalutamide alone. onclive.comasco.org Specifically, the median rPFS was 14.3 months for the combination therapy versus 6.2 months for enzalutamide monotherapy. onclive.comasco.org

Table 1: Efficacy of this compound (Mevrometostat) and Enzalutamide Combination in mCRPC

| Endpoint | Mevrometostat + Enzalutamide | Enzalutamide Alone | Hazard Ratio (90% CI) |

|---|---|---|---|

| Median rPFS | 14.3 months | 6.2 months | 0.51 (0.28-0.95) |

| ORR (evaluable patients) | 26.7% | 14.3% | N/A |

| Confirmed PSA50 Response Rate | 34.1% | 15.4% | N/A |

Data from a randomized dose-expansion portion of a phase 1 study (NCT03460977). onclive.comasco.org

Transcriptional Synergy in Co-repressed Gene Networks

The synergistic effects observed with the combination of this compound and ARPIs are believed to be rooted in transcriptional synergy. EZH2 and the androgen receptor are known to co-regulate transcriptional programs that are crucial for prostate cancer progression. urotoday.comurotoday.com By inhibiting both EZH2 and AR signaling, it is possible to achieve a more profound and broader suppression of genes involved in tumor growth and survival. Pharmacodynamic studies in patients with mCRPC have shown that the combination of mevrometostat and enzalutamide effectively inhibits EZH2 in tumor tissue. researchgate.net This inhibition may lead to the restoration of tumor suppressor gene function and blockade of tumor cell proliferation and cell cycle progression, providing a mechanistic understanding of the observed clinical activity. researchgate.net Research indicates that EZH2 and EED inhibitors have similar transcriptional effects in prostate cancer cells, suggesting a class effect for PRC2 inhibitors in this context. oricpharma.com

Combinatorial Approaches with Other Epigenetic Modifiers

The potential for synergistic interactions extends beyond ARPIs to include other classes of epigenetic modifiers. The rationale for such combinations lies in the interconnectedness of epigenetic regulatory mechanisms.

Synergy with SCD1 Inhibitors in Cancer Cell Models

Preclinical research has uncovered a novel and promising combination strategy involving EZH2 inhibitors and inhibitors of Stearoyl-CoA Desaturase-1 (SCD1). Studies have shown that cancer cells can develop resistance to EZH2 inhibitors through the upregulation of lipid metabolism pathways. nih.govresearchgate.net Specifically, treatment with the EZH2 inhibitor GSK126 was found to increase the abundance of unsaturated fatty acids, a process in which SCD1 plays a key role. nih.gov

It was discovered that SCD1 is a target gene of EZH2, and its expression is upregulated following EZH2 inhibition. nih.govresearchgate.net This increase in SCD1 activity appears to blunt the anti-tumor effects of the EZH2 inhibitor. Consequently, combining an EZH2 inhibitor with an SCD1 inhibitor has been shown to synergistically enhance the anti-proliferative effects in cancer cell models. nih.govgoogle.com This combination significantly attenuated cancer cell proliferation by suppressing the desaturation of fatty acids, thereby increasing the sensitivity of the cells to the EZH2 inhibitor. nih.govresearchgate.net These findings suggest that targeting metabolic adaptations is a viable strategy to overcome resistance to EZH2 inhibition.

Interaction with Immunotherapies

The interplay between EZH2 inhibition and the immune system is a critical area of research. EZH2 is a known regulator of cancer immunoediting, influencing immune recognition and the tumor microenvironment. unimelb.edu.au Therefore, combining this compound with immunotherapies is a logical strategy to augment anti-tumor immune responses.

Preclinical Evaluation of EZH2 Inhibition in Combination with Immunomodulatory Agents (e.g., α4-1BB antibody)

Preclinical studies have investigated the combination of this compound with immunomodulatory agents, such as agonistic antibodies targeting the T-cell costimulatory receptor 4-1BB (also known as CD137). In a CT26 colorectal cancer model, the combination of this compound with an α4-1BB agonist antibody was evaluated. urotoday.com

Contrary to the hypothesis that EZH2 inhibition would synergize with immunostimulatory agents, the study revealed that the combination compromised the antitumor efficacy of the α4-1BB antibody. urotoday.comnews-medical.net This negative interaction was attributed to a reduction in the survival and effector programming of CD8+ T cells. urotoday.comnews-medical.net Further investigation linked this reduced survival to the increased expression of the pro-apoptotic protein BIM in CD8+ T cells following treatment with the EZH2 inhibitor. urotoday.com These findings underscore the complex role of EZH2 in T-cell function and highlight the need for careful consideration when selecting combination partners for EZH2 inhibitors. urotoday.com

Table 1: Preclinical Evaluation of this compound in Combination with α4-1BB Antibody

| Model | Combination Agent | Key Findings | Mechanism | Reference |

| CT26 Colorectal Cancer | α4-1BB agonist antibody | Compromised antitumor efficacy | Reduced survival and effector programming of CD8+ T cells | urotoday.comnews-medical.net |

| In vivo protein immunization | α4-1BB agonist antibody | Compromised efficacy | Increased BIM expression in CD8+ T cells | urotoday.comnews-medical.net |

Remodeling of Cell Surface Antigen Phenotype

EZH2 plays a significant role in suppressing the expression of genes involved in antigen presentation, thereby allowing cancer cells to evade immune surveillance. researchgate.netashpublications.org Inhibition of EZH2 has been shown to reverse this immunosuppressive effect by remodeling the cell surface antigen phenotype of tumor cells. ashpublications.org

Studies on EZH2 inhibitors as a class have demonstrated their ability to upregulate the expression of Major Histocompatibility Complex (MHC) class I and class II molecules on cancer cells. ashpublications.orgurotoday.com This is achieved by reducing the repressive H3K27me3 marks on the promoters of genes in the antigen processing and presentation machinery (APM). ashpublications.org The re-expression of these molecules enhances the presentation of tumor-associated antigens (TAAs) to T cells, thereby increasing the immunogenicity of the tumor. ashpublications.orgurotoday.com

Specifically, EZH2 inhibition can lead to the re-expression of TAAs, such as those of the MAGE family, which are often silenced in various cancers. ashpublications.org While direct preclinical data detailing the specific effects of this compound on the cell surface antigen phenotype are emerging, it is suggested that as an EZH2 inhibitor, it may remodel the cell surface antigen phenotype, which could be advantageous for combination with other therapies like radioligands, antibody-drug conjugates (ADCs), or T-cell engagers. clinicaltrials.eu

Table 2: Effects of EZH2 Inhibition on Cell Surface Antigen Phenotype

| Effect | Mechanism | Consequence | Reference |

| Upregulation of MHC Class I & II | Reduction of H3K27me3 at APM gene promoters | Enhanced antigen presentation | ashpublications.orgurotoday.com |

| Re-expression of Tumor-Associated Antigens (TAAs) | Reversal of epigenetic silencing | Increased tumor immunogenicity | ashpublications.org |

Strategies to Overcome Therapeutic Resistance

As with many targeted therapies, the development of resistance to EZH2 inhibitors, including this compound, is a clinical challenge. news-medical.netashpublications.org Understanding the mechanisms of resistance is crucial for developing effective strategies to overcome it.

Resistance to EZH2 inhibitors can arise through several mechanisms. In diffuse large B-cell lymphoma (DLBCL), resistance has been linked to the activation of survival pathways such as the insulin-like growth factor 1 receptor (IGF-1R), MEK, and phosphoinositide-3-kinase (PI3K) pathways. ashpublications.org Acquired mutations in the EZH2 gene that prevent drug binding are another mechanism of resistance. ashpublications.org Interestingly, cells resistant to one EZH2 inhibitor may remain sensitive to another that binds differently. ashpublications.org

In the context of SMARCB1-deficient tumors, resistance to the EZH2 inhibitor tazemetostat (B611178) has been associated with acquired mutations that converge on the RB1/E2F axis, which decouples EZH2-dependent differentiation from cell-cycle control. researchgate.net

Strategies to overcome this resistance are actively being investigated. One promising approach is the use of combination therapies. For instance, in prostate cancer, resistance to androgen receptor (AR) pathway inhibitors is a major challenge. urotoday.comurotoday.com EZH2 is implicated in this resistance, and combining this compound with the AR inhibitor enzalutamide is being evaluated in clinical trials to overcome this resistance. urotoday.comurotoday.comasco.org The MEVPRO-1 and MEVPRO-2 clinical trials are investigating this combination in patients with metastatic castration-resistant prostate cancer (mCRPC). urotoday.comurotoday.com

Another strategy involves a synthetic lethality approach. Tumors with mutations in certain genes, such as ARID1A (a component of the SWI/SNF chromatin remodeling complex), are particularly sensitive to EZH2 inhibition. nih.govacs.org Exploiting these synthetic lethal relationships can be a powerful therapeutic strategy. nih.govacs.org Furthermore, for resistance driven by specific mutations, alternative inhibitors that are not affected by these mutations, such as EED inhibitors, may be effective. aacrjournals.org Preclinical studies have also suggested that co-targeting cell-cycle kinases like Aurora Kinase B (AURKB) could be a strategy to circumvent resistance. researchgate.net

Table 3: Strategies to Overcome Resistance to EZH2 Inhibition

| Resistance Mechanism | Strategy to Overcome | Example | Reference |

| Activation of survival pathways (e.g., IGF-1R, MEK, PI3K) | Combination with inhibitors of these pathways | Not specified for this compound | ashpublications.org |

| Acquired EZH2 mutations preventing drug binding | Use of alternative EZH2 or EED inhibitors | UNC1999 or EED226 for GSK126/EPZ-6438 resistant cells | ashpublications.org |

| Alterations in RB1/E2F axis | Bypass targeting of downstream effectors | Co-targeting Aurora Kinase B (AURKB) | researchgate.netaacrjournals.org |

| Androgen Receptor (AR) pathway inhibitor resistance | Combination with AR inhibitors | This compound (Mevrometostat) + Enzalutamide in mCRPC | urotoday.comurotoday.comasco.org |

| Loss of NSD1 | Inhibition of KDM2A | Restores sensitivity to EZH2 inhibition in SMARCB1-mutant cancers | stjude.org |

Methodological Approaches in Pf 06821497 Research

Biochemical and Biophysical Assays

Biochemical and biophysical assays are fundamental to understanding the direct interaction between an inhibitor and its target protein. For PF-06821497, these methods have been essential for quantifying its high-affinity binding to EZH2 and for characterizing the stability of the resulting complex.

TR-FRET Assays for Binding Kinetics

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format used extensively in drug discovery to study molecular interactions, including enzyme inhibition and binding kinetics. nih.govbmglabtech.comnih.gov In the characterization of this compound, TR-FRET assays were employed to determine its inhibitory potency against the EZH2 enzyme.

This technique measures the inhibition of EZH2's methyltransferase activity. The assay typically involves a long-lifetime donor fluorophore (e.g., a terbium cryptate-labeled antibody) and an acceptor fluorophore. Energy transfer occurs when the donor and acceptor are in close proximity, a condition that is modulated by the enzyme's activity or the inhibitor's binding. The binding of this compound to EZH2 disrupts this process, leading to a measurable change in the TR-FRET signal. youtube.combmglabtech.com

Research has shown that this compound is a highly specific and potent EZH2 inhibitor, with a Ki value of less than 100 picomolar (pM) against both wild-type (WT) and mutant Y641N EZH2. pfizeroncologydevelopment.com Studies comparing a series of related compounds demonstrated that the biochemical potencies determined by these assays correlated well with their activity in cellular assays. nih.gov For example, a related 4-thiomethyl pyridone analog demonstrated a very low IC50 value in biochemical assays, which was consistent with its strong performance in cellular contexts. nih.gov TR-FRET has also been adapted to characterize the residence time of inhibitors, providing insights into the durability of target engagement. nih.gov

| Parameter | Value | Target |

| Ki | <0.1 nM | EZH2 (Y641N mutant) |

| Ki | <100 pM | EZH2 (WT and Y641N mutant) |

This table presents binding affinity data for this compound against its target, EZH2.

Differential Scanning Fluorimetry (DSF/TSA)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a biophysical technique used to assess the thermal stability of a protein. wikipedia.orgreactionbiology.com It measures the temperature at which a protein unfolds (the melting temperature, Tm) by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolded protein. nih.govharvard.edu The binding of a ligand, such as this compound, can stabilize the target protein, resulting in a measurable increase in its Tm. wikipedia.org

This method is valuable for confirming direct target engagement in a cell-free system. An increase in the melting temperature (a positive ΔTm) upon incubation with the compound indicates that the compound binds to and stabilizes the protein. This approach is a cost-effective and high-throughput method for identifying ligands that bind to a target and for optimizing buffer conditions. reactionbiology.com While specific ΔTm values for this compound are not publicly detailed, this standard industry technique is a key part of the characterization cascade for confirming the interaction of novel inhibitors with their protein targets.

Cellular and Molecular Biology Techniques

To understand the biological effects of this compound within a cellular context, a range of cell and molecular biology techniques are utilized. These assays move beyond the purified protein to assess the inhibitor's impact on cell health, target-specific pathways, and global gene expression.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are critical for determining the anti-cancer effects of a compound. scispace.comlabome.com These assays measure the ability of a compound to inhibit the growth of cancer cells or to induce cell death. A variety of methods are available, often relying on the metabolic activity of living cells. labome.comsigmaaldrich.com For instance, tetrazolium salts (like MTT or WST-1) are reduced by metabolically active cells to produce a colored formazan product, providing a quantitative measure of cell viability. scispace.com

In the evaluation of this compound and its analogs, cell proliferation assays were used to determine the 50% growth inhibition (GI50) concentration in various cancer cell lines. For example, in studies of second-generation EZH2 inhibitors, modifications that improved biochemical potency were tested in cellular proliferation assays to confirm that the enhanced activity translated to a cellular context. nih.gov One analog demonstrated a GI50 of 53 nM, showcasing potent anti-proliferative effects. nih.gov

| Assay Type | Endpoint Measured | Example Application |

| Tetrazolium Salt Reduction (e.g., MTT, WST-1) | Metabolic activity as a proxy for cell viability | Determining the GI50 or IC50 of this compound in cancer cell lines. |

| ATP Quantification (e.g., CellTiter-Glo®) | Intracellular ATP levels as a marker of viable cells | Assessing cytotoxicity and anti-proliferative effects. |

| DNA Synthesis Measurement (e.g., BrdU/EdU) | Incorporation of nucleotide analogs into newly synthesized DNA | Quantifying the rate of cell division in response to treatment. sigmaaldrich.com |

This table outlines common cell proliferation and viability assays used in drug discovery research.

Histone Methylation Analysis (e.g., MSD ELISA-based PD readout)

As this compound is an EZH2 inhibitor, a key measure of its activity in cells is the reduction of its specific epigenetic mark, the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). cancer.gov This serves as a critical pharmacodynamic (PD) biomarker. Meso Scale Discovery (MSD) and Enzyme-Linked Immunosorbent Assay (ELISA) are antibody-based techniques widely used for this purpose. nih.gov

These assays involve capturing histones from treated cells and using a specific primary antibody that recognizes the H3K27me3 mark. A secondary antibody linked to a detection system (e.g., electrochemiluminescence for MSD) is then used for quantification. nih.gov This allows for a precise measurement of the dose-dependent reduction in H3K27 methylation following treatment with this compound. The cellular potency of this compound and its analogs in these H3K27Me3 reduction assays has been shown to correlate well with their biochemical inhibition of EZH2. nih.gov For one potent analog, the EC50 (the concentration at which 50% of the maximal effect is observed) in a cellular H3K27Me3 mark reduction assay was found to be 2.5 nM. nih.gov

Gene Expression Profiling (e.g., RNA-seq)

The primary function of EZH2 is to mediate gene silencing through H3K27 trimethylation. technologynetworks.com Therefore, inhibition of EZH2 by this compound is expected to lead to the reactivation of EZH2-repressed genes. pfizeroncologydevelopment.com Gene expression profiling, particularly through RNA sequencing (RNA-seq), is a powerful tool to assess these global transcriptomic changes. nih.govrefine.bio

RNA-seq involves the sequencing of the entire RNA content (the transcriptome) of cells, providing a comprehensive snapshot of gene expression levels. nih.govmdpi.com In the context of this compound research, RNA-seq is used to compare the transcriptomes of cancer cells before and after treatment. This can identify the specific genes and pathways that are de-repressed by EZH2 inhibition. Studies have shown that treatment with this compound, particularly in prostate cancer models, leads to the increased expression of tumor suppressor and differentiation-associated genes that are normally silenced by the PRC2/EZH2 complex. This transcriptional reprogramming is a key component of the compound's anti-tumor activity.

Chromatin Immunoprecipitation (ChIP) Assays

Chromatin Immunoprecipitation (ChIP) assays are a crucial tool for elucidating the molecular mechanism of this compound. As an EZH2 inhibitor, this compound is designed to prevent the methylation of histone H3 on lysine 27 (H3K27). cancer.gov ChIP assays allow researchers to directly measure the impact of the compound on this specific epigenetic mark at target gene locations.

In the context of this compound research, ChIP assays are used to:

Confirm Target Engagement: By treating cancer cells with this compound, researchers can perform ChIP using antibodies specific for trimethylated H3K27 (H3K27me3). A significant reduction in the amount of H3K27me3-marked DNA immunoprecipitated from treated cells compared to untreated cells provides direct evidence that this compound is engaging its target, EZH2, and inhibiting its catalytic activity within the cell.

Identify Target Genes: The DNA fragments isolated through ChIP can be identified using techniques like quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq). This allows for the identification of specific gene promoters and regulatory regions that are losing the repressive H3K27me3 mark in response to this compound treatment. This loss of methylation is expected to lead to the reactivation of tumor-suppressor genes that were silenced by EZH2. pfizeroncologydevelopment.com

Elucidate Mechanisms of Action: Understanding which genes are de-repressed following treatment provides insight into the biological pathways affected by the compound, such as cell cycle control, differentiation, and apoptosis. For example, the inhibition of EZH2 by compounds like this compound, combined with the action of histone demethylases, leads to a decrease in H3K27 methylation and subsequent reactivation of EZH2 target gene expression. pfizeroncologydevelopment.com

These assays are fundamental for demonstrating that this compound functions as intended, by altering the chromatin landscape and reversing the gene silencing effects of dysregulated EZH2 activity in cancer cells. nih.gov

CRISPR/Cas9 Genetic Screens for EZH2 Dependency

CRISPR/Cas9 genome-editing technology has been instrumental in identifying cancers that are dependent on EZH2 for their survival and proliferation, thereby highlighting them as potential candidates for treatment with inhibitors like this compound. Genome-scale CRISPR-Cas9 screens can systematically inactivate every gene in a cancer cell's genome to identify "dependencies"—genes that are essential for the cancer's viability.